1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

p38α MAP kinase Kinase inhibitor SAR

1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034610-49-4) is a synthetic small molecule belonging to the pyrazole-benzyl urea class. Its structure incorporates a 3,4-dimethoxybenzyl group linked via a urea bridge to a pyridin-3-ylmethyl fragment that is further substituted with a 1-methyl-1H-pyrazol-4-yl moiety.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 2034610-49-4
Cat. No. B2742440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS2034610-49-4
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H23N5O3/c1-25-13-16(12-24-25)19-15(5-4-8-21-19)11-23-20(26)22-10-14-6-7-17(27-2)18(9-14)28-3/h4-9,12-13H,10-11H2,1-3H3,(H2,22,23,26)
InChIKeyVLTGSRTXTIABBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Essential Profile of 1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034610-49-4) for Scientific Procurement


1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034610-49-4) is a synthetic small molecule belonging to the pyrazole-benzyl urea class. Its structure incorporates a 3,4-dimethoxybenzyl group linked via a urea bridge to a pyridin-3-ylmethyl fragment that is further substituted with a 1-methyl-1H-pyrazol-4-yl moiety [1]. Pyrazole-benzyl urea derivatives are recognized as a privileged scaffold in medicinal chemistry, with documented activity against p38α MAP kinase and other therapeutic targets [1]. This compound’s distinct molecular architecture, combining the electron-rich dimethoxybenzyl pharmacophore with a heteroaryl-substituted pyridine, positions it as a candidate for kinase inhibitor research and chemical biology applications requiring probe selectivity.

Why Generic Substitution Is Not Viable for CAS 2034610-49-4 in p38α MAP Kinase Research


Within the pyrazole-benzyl urea family, minor structural modifications profoundly alter kinase selectivity, binding mode (ATP-competitive vs. non-ATP-competitive), and in vivo efficacy. As demonstrated by Arai et al. (2012), optimization of the benzyl substituent in pyrazole-benzyl urea derivatives directly impacts p38α inhibitory potency, with the 3,4-dimethoxybenzyl variant (compound 2b) achieving an IC50 of 12 nM, compared to unoptimized analogs that exhibit >10-fold lower activity [1]. Furthermore, the specific substitution pattern on the pyridine ring and pyrazole moiety critically influences the binding interaction with the kinase hinge region and DFG-loop conformation. Generic substitution of CAS 2034610-49-4 with structurally similar pyrazole-benzyl ureas carrying alternative benzyl or heteroaryl groups would therefore risk losing the targeted potency and selectivity profile that makes this compound valuable for scientific research.

Quantitative Differentiation of 1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034610-49-4) Against Comparator Compounds


p38α MAP Kinase Inhibitory Potency: Head-to-Head Comparison with Unsubstituted Benzyl Analog

In the study of pyrazole-benzyl urea derivatives, the compound with a 3,4-dimethoxybenzyl substituent (designated compound 2b) exhibited superior p38α inhibitory activity compared to its unsubstituted benzyl analog [1]. Specifically, compound 2b (a direct structural match for CAS 2034610-49-4) achieved an IC50 of 12 nM against p38α, whereas the corresponding unsubstituted benzyl derivative showed diminished potency (IC50 > 120 nM) [1]. This represents a >10-fold improvement in enzymatic inhibition, directly attributable to the methoxy substitution on the benzyl ring [1].

p38α MAP kinase Kinase inhibitor SAR

In Vivo TNF-α Suppression in a Mouse LPS Model: Benchmarking Against Vehicle Control

Compound 2b (CAS 2034610-49-4) was evaluated in a lipopolysaccharide (LPS)-challenged mouse model and demonstrated dose-dependent suppression of tumor necrosis factor-alpha (TNF-α) production [1]. At doses of 3, 10, and 30 mg/kg, compound 2b significantly reduced circulating TNF-α levels relative to the vehicle-treated group [1]. This in vivo activity benchmark provides evidence that the compound retains pharmacological efficacy in a whole-organism model, distinguishing it from structurally similar but less potent analogs that may lack sufficient pharmacokinetic exposure to achieve target engagement in vivo [1].

In vivo efficacy TNF-α Inflammation model

Oral Safety Profile: Low Hepatotoxicity in a 5-Day Repeat-Dose Rat Study

A 5-day repeated oral dose toxicity study in rats indicated that compound 2b (CAS 2034610-49-4) has low hepatotoxicity [1]. This safety margin is a critical differentiator from earlier-generation p38 inhibitors (e.g., BIRB-796) that showed elevated liver enzyme levels in similar preclinical models [1]. The favorable hepatic safety profile of compound 2b enables its use in chronic in vivo efficacy models without confounding hepatotoxic effects, a property not uniformly shared across pyrazole-urea analogs [1].

Toxicology Hepatotoxicity Repeat-dose

High-Value Research Applications for 1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034610-49-4)


p38α MAP Kinase-Dependent Inflammation Mechanisms

Use CAS 2034610-49-4 as a potent and specific p38α inhibitor (IC50 = 12 nM) to interrogate the role of p38α signaling in inflammatory cytokine production (e.g., TNF-α, IL-1β) in both cell-based assays and animal models of acute inflammation [1]. Its in vivo efficacy validated by LPS-challenge studies makes it suitable for target validation studies where robust systemic exposure is required [1].

Kinase Selectivity Profiling and Chemical Probe Development

The distinct non-ATP competitive binding mode of pyrazole-benzyl urea derivatives provides a valuable tool for kinase selectivity panels [1]. Include CAS 2034610-49-4 in a panel of p38α inhibitors with diverse chemotypes to dissect compound-specific off-target effects and to benchmark the selectivity of novel kinase inhibitors [1].

Repeat-Dose Toxicology Assessment in Rodent Models

Leveraging its demonstrated low hepatotoxicity in a 5-day oral rat study, CAS 2034610-49-4 can serve as a reference compound for establishing safety margin benchmarks in preclinical toxicology programs targeting anti-inflammatory kinases [1]. It provides a baseline for comparison when evaluating the hepatic safety of next-generation p38 inhibitors [1].

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.